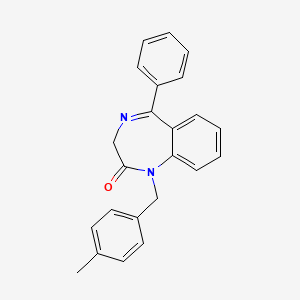

1-(4-甲基苄基)-5-苯基-1,3-二氢-2H-1,4-苯并二氮杂卓-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

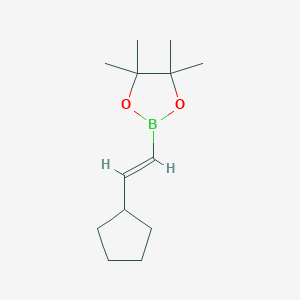

Benzodiazepines are a class of compounds widely recognized in medicinal chemistry for their therapeutic effects, particularly in the treatment of anxiety, insomnia, and other conditions. The compound "1-(4-methylbenzyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one" belongs to this class and is structurally characterized by a benzodiazepine core with specific substituents that may influence its biological activity and physical properties .

Synthesis Analysis

The synthesis of benzodiazepines can be achieved through various methods. One approach involves the enantioselective synthesis of quaternary 1,4-benzodiazepin-2-ones using proteinogenic amino acids and a deprotonation/trapping protocol to introduce diverse substituents with excellent enantioselectivity . Another method includes the solid-phase synthesis of polysubstituted 1,5-benzodiazepin-2-ones, which allows for high yields and purities . Additionally, Pd-catalyzed carboamination reactions have been employed to synthesize saturated 1,4-benzodiazepines, providing good yields and diastereoselectivity . These synthetic routes highlight the versatility and adaptability of benzodiazepine synthesis to incorporate various functional groups, potentially including the 4-methylbenzyl and phenyl groups present in the compound of interest.

Molecular Structure Analysis

The molecular structure of benzodiazepines is crucial for their biological activity. X-ray diffraction studies have been used to determine the crystal structure of related compounds, revealing details such as the presence of intermolecular hydrogen bonds and π-π interactions that stabilize the crystal structure . These structural analyses are essential for understanding the conformational preferences and potential receptor interactions of benzodiazepines, including the compound .

Chemical Reactions Analysis

Benzodiazepines can undergo various chemical reactions, including metallation with gold(I) to form aurated derivatives, which involves activation of a C(sp3)-H bond . Ring rearrangements and reactivity towards nucleophiles have also been observed, leading to the formation of diverse heterocyclic structures . These reactions demonstrate the chemical versatility of the benzodiazepine scaffold and its potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzodiazepines are influenced by their molecular structure. For instance, the introduction of a methyl group at specific positions can affect the conformation of the benzodiazepine ring and potentially its pharmacological properties . The electronic properties, such as frontier molecular orbital energies and molecular electrostatic potential maps, have been studied using density functional theory (DFT) calculations, providing insights into the reactivity and interaction capabilities of these molecules . These properties are critical for the design and optimization of benzodiazepines for therapeutic use.

科学研究应用

化学结构和合成

苯并二氮杂卓衍生物,包括1-(4-甲基苄基)-5-苯基-1,3-二氢-2H-1,4-苯并二氮杂卓-2-酮,由于其显着的抗焦虑特性而被广泛研究。这些化合物通常具有一个苯环连接到一个七元杂环,在位置 1 和 4 处含有两个氮原子,以及连接到碳的第二个苯环。卤素或硝基的存在对于表现活性至关重要。合成这些衍生物的创新方法因其潜在的批量生产和在药物化学中的各种应用而备受关注 (Lyukshenko、Nikitin 和 Morozhenko,2019)。

催化和分子修饰

开发 1,4-苯并二氮杂卓合成的催化方法是研究的一个活跃领域。例如,钯催化的碳氨基化反应已被用于合成各种 1,4-苯并二氮杂卓和苯并二氮杂卓-5-酮,展示了这些化合物的多功能性 (Neukom、Aquino 和 Wolfe,2011)。此外,已经探索了各种化学修饰,如后期 C-H 活化和芳基化,以使苯并二氮杂卓衍生物多样化,表明它们具有开发新药的潜力 (Khan 等人,2016)。

药理潜力

苯并二氮杂卓衍生物的结构多样性与其广泛的生物活性有关。例如,对抗惊厥活性的研究表明,某些 1,4-苯并二氮杂卓-2-酮衍生物作为抗癫痫剂的分子支架具有显着的潜力。这突出了它们在新治疗药物开发中的相关性 (Nilkanth 等人,2020)。

分子相互作用和分析

了解苯并二氮杂卓衍生物的分子和晶体结构对于它们在药物化学中的应用至关重要。X 射线衍射结构分析提供了对它们的分子构型的见解,这对于它们与生物受体的相互作用至关重要 (Pavlovsky 等人,2007)。这些研究有助于开发针对中枢神经系统中特定受体的药物。

作用机制

While the exact mechanism of action for “1-(4-methylbenzyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one” is not known, benzodiazepines work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant properties .

属性

IUPAC Name |

1-[(4-methylphenyl)methyl]-5-phenyl-3H-1,4-benzodiazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O/c1-17-11-13-18(14-12-17)16-25-21-10-6-5-9-20(21)23(24-15-22(25)26)19-7-3-2-4-8-19/h2-14H,15-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKHJDZVBFHMWQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)CN=C(C3=CC=CC=C32)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B3010649.png)

![3-Methyl-N-(4-methylpyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B3010652.png)

![1-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-3,4-dimethylpyridin-1-ium chloride hydrochloride](/img/structure/B3010654.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B3010655.png)

![1-(4-chlorophenyl)-N-[2-(1H-indol-3-ylsulfanyl)ethyl]cyclopentane-1-carboxamide](/img/structure/B3010658.png)

![4-cyano-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3010659.png)

![4-fluoro-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B3010661.png)

![N'-(3-Chloro-4-fluorophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B3010665.png)

![4-((1H-imidazol-1-yl)methyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B3010671.png)